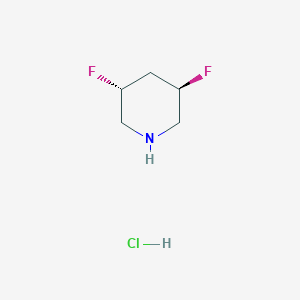

rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride

Descripción

Propiedades

IUPAC Name |

(3R,5R)-3,5-difluoropiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGKXYJWIFNPNB-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@@H]1F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259110-61-7 | |

| Record name | Piperidine, 3,5-difluoro-, hydrochloride (1:1), (3R,5R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259110-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine derivatives with additional functional groups, while reduction can produce partially or fully reduced piperidine compounds.

Aplicaciones Científicas De Investigación

rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Substituent Effects: Fluorine vs. Methyl Groups

rel-(3R,5S)-3,5-Dimethylpiperidine (CAS 14446-75-4):

- Structural Differences : Methyl groups at 3R and 5S positions instead of fluorine.

- Impact : Methyl groups introduce steric bulk and increased lipophilicity compared to fluorine. The (3R,5S) stereochemistry may lead to distinct conformational preferences in ring puckering, affecting receptor binding or catalytic activity.

- Applications : Methylated piperidines are common in pharmaceuticals for enhancing metabolic stability but may reduce solubility compared to fluorinated analogs .

- 3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7): Structural Differences: Fluorine atoms at 3,3-positions (geminal) rather than 3,5 (vicinal). Impact: Geminal difluoro substitution creates a strong dipole moment, altering electronic distribution.

Stereochemical Variations

- rel-(2R,3S,4S,5R)- and rel-(2S,3R,4R,5S)- Isomers ():

- Comparison : Diastereomers of a tetrahydrofuran-derived compound were separated via HPLC, highlighting the importance of stereochemistry in purification. For rel-(3R,5R)-3,5-difluoropiperidine, the cis-difluoro configuration (3R,5R) may influence crystallization behavior and diastereomeric resolution efficiency compared to trans isomers .

Pharmacologically Active Piperidine Derivatives

- Benidipine Hydrochloride (CAS 91599-74-5):

- Structural Differences : Contains a nitro-phenyl group and ester linkages on the piperidine ring.

- Impact : The aromatic nitro group in Benidipine contributes to calcium channel blocking activity, whereas fluorine in the target compound likely serves as a hydrogen-bond acceptor or metabolic blocker. This underscores how substituent choice tailors piperidine derivatives for specific therapeutic targets .

Chromatographic Resolution ()

- HPLC separation of diastereomers (44% vs. 35% yields) suggests that rel-(3R,5R)-3,5-difluoropiperidine hydrochloride may require similar techniques to isolate the desired stereoisomer, impacting scalability and cost .

Actividad Biológica

Rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride (CAS No. 259110-61-7) is a fluorinated piperidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring, which significantly influences its chemical properties and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClF₂N |

| Molecular Weight | 157.59 g/mol |

| IUPAC Name | (3R,5R)-3,5-difluoropiperidine hydrochloride |

| InChI | InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5-/m1/s1 |

| SMILES | C1C(CNCC1F)F |

Biological Activity

The biological activity of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride has been investigated primarily in the context of its interactions with various biological targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and metabolic stability, which are crucial for pharmacological efficacy.

The mechanism of action involves modulation of enzyme activity and receptor binding. The fluorinated structure allows for increased lipophilicity and improved pharmacokinetic properties. This compound has shown promise in various studies as a potential therapeutic agent.

Case Studies

- Inhibition of BCL6 Function : Recent research highlighted the role of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride in inhibiting BCL6, a transcriptional repressor implicated in lymphoid malignancies. The compound demonstrated significant potency in disrupting protein-protein interactions (PPIs) with co-repressors, leading to enhanced degradation of BCL6 .

- Pharmacokinetic Optimization : A study focused on optimizing pharmacokinetic properties found that modifications to the piperidine structure could enhance its degradation capabilities against BCL6. The findings indicated that specific stereochemistry plays a vital role in determining the compound's effectiveness .

Research Applications

Rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride has applications across several fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biological Research : Investigated for its effects on enzyme inhibition and receptor binding.

- Industrial Applications : Used in the production of specialty chemicals and materials due to its unique properties.

Comparative Analysis

To better understand the uniqueness of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride, it can be compared to similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Rel-(3R,5R)-3,5-difluoropiperidine | Two fluorine substituents | Potent BCL6 inhibitor |

| 3-Fluoropiperidine | Single fluorine at position 3 | Weaker binding affinity |

| 5-Fluoropiperidine | Single fluorine at position 5 | Weaker binding affinity |

Q & A

Q. What are the optimal synthetic routes for rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves fluorination of a piperidine precursor using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. To ensure stereochemical integrity, chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) or asymmetric catalysis should be employed. Characterization via NMR and X-ray crystallography can confirm stereochemistry . For reproducibility, reaction conditions (temperature, solvent polarity, and catalyst loading) must be rigorously controlled and documented.

Q. How should researchers characterize the physicochemical properties of this compound for pharmacological studies?

Methodological Answer: Key properties include logP (lipophilicity), pKa (ionization potential), and solubility profiles (in aqueous buffers and organic solvents). Use HPLC with a C18 column for logP determination, potentiometric titration for pKa, and shake-flask methods for solubility. Thermal stability can be assessed via differential scanning calorimetry (DSC). These parameters are critical for predicting bioavailability and formulation strategies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Employ biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For enzyme inhibition studies, use kinetic assays (e.g., fluorogenic substrates) with IC determination. Molecular docking simulations (using software like AutoDock Vina) can predict binding modes, but experimental validation via mutagenesis or cryo-EM is essential to resolve contradictions between computational and empirical data .

Q. What experimental frameworks are suitable for assessing environmental persistence and ecotoxicity of this compound?

Methodological Answer: Follow the INCHEMBIOL project framework (long-term environmental studies):

- Fate analysis: Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water).

- Ecotoxicity: Conduct tiered testing—acute toxicity (Daphnia magna or algae growth inhibition) followed by chronic exposure studies (population-level effects in model ecosystems).

- Data integration: Apply quantitative structure-activity relationship (QSAR) models to extrapolate findings to untested species .

Q. How should researchers address contradictory data in bioactivity studies (e.g., conflicting IC50_{50}50 values across assays)?

Methodological Answer:

- Assay validation: Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

- Statistical rigor: Use Bland-Altman plots to assess agreement between datasets.

- Contextual variables: Control for buffer composition, cell line variability, and compound stability during assays. Replicate experiments with independent batches of the compound to rule out synthetic impurities as confounding factors .

Methodological Design & Data Analysis

Q. What statistical models are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. For multi-parametric comparisons, apply ANOVA with post-hoc Tukey tests. Bayesian hierarchical models are advantageous for integrating heterogeneous datasets (e.g., in vivo vs. in vitro results). Open-source tools like R/Bioconductor or GraphPad Prism are recommended for reproducibility .

Q. How can researchers optimize experimental design to minimize batch-to-batch variability in synthesis?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to identify critical parameters (e.g., reaction time, temperature).

- Quality control: Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Replication: Synthesize at least three independent batches under optimized conditions and compare purity profiles via UPLC-MS .

Comparative & Structural Studies

Q. How does the stereochemistry of rel-(3R,5R)-3,5-Difluoropiperidine hydrochloride influence its pharmacokinetic profile compared to other diastereomers?

Methodological Answer: Conduct comparative PK studies in rodent models:

- Administer equimolar doses of each diastereomer.

- Measure plasma concentrations via LC-MS/MS at timed intervals.

- Calculate AUC, , and clearance rates.

- Correlate structural differences (e.g., fluorine orientation) with metabolic stability using CYP450 inhibition assays .

Q. What advanced spectroscopic techniques can resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.